BenchChemオンラインストアへようこそ!

PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE

Medicinal Chemistry Proton Pump Inhibitors Structure-Activity Relationship

Pyridine, 3-methoxy-2-methyl-4-(2,2,2-trifluoroethoxy)-, 1-oxide is a substituted pyridine N-oxide that serves as a critical intermediate in the synthesis of gastric proton pump inhibitors (PPIs) and anti-ulcer agents. Unlike commercial PPI intermediates that rely on a 3-methyl substitution pattern, this compound features a 3-methoxy group, which directs synthetic pathways toward methoxy-substituted benzimidazole or thienoimidazole final compounds.

Molecular Formula C9H10F3NO3
Molecular Weight 0
CAS No. 122307-62-4
Cat. No. B1169039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE
CAS122307-62-4
SynonymsPYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE
Molecular FormulaC9H10F3NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-Methoxy-2-methyl-4-(2,2,2-trifluoroethoxy)pyridine 1-Oxide (CAS 122307-62-4) is a Differentiated PPI Intermediate


Pyridine, 3-methoxy-2-methyl-4-(2,2,2-trifluoroethoxy)-, 1-oxide is a substituted pyridine N-oxide that serves as a critical intermediate in the synthesis of gastric proton pump inhibitors (PPIs) and anti-ulcer agents [1]. Unlike commercial PPI intermediates that rely on a 3-methyl substitution pattern, this compound features a 3-methoxy group, which directs synthetic pathways toward methoxy-substituted benzimidazole or thienoimidazole final compounds [2]. Its computed logP of 1.3 and capacity for downstream conversion to chloromethyl or hydroxymethyl derivatives define its specific role in research and pharmaceutical development contexts [3].

Critical Substituent Effects: Why a 3-Methoxy Intermediate Cannot Be Replaced by a 3-Methyl Analog


Simply interchanging this compound with common 3-methyl analogs (such as CAS 103577-58-8) is not feasible for targets requiring a 3-methoxy group on the final pyridine ring. The 3-methoxy substituent directly alters the electron density and steric profile of the pyridine ring, a factor that is conserved in downstream PPI candidates like 2-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfinyl]-1H-thieno[3,4-d]imidazole [1]. Patent literature confirms that this precise substitution pattern is structurally enumerated for anti-ulcer activity, meaning a methyl-for-methoxy swap would produce a different chemical entity with untested biological properties [2]. This makes procurement of the exact 3-methoxy intermediate essential for fidelity to the established synthetic route.

Head-to-Head Evidence: Quantifying the Advantage of 3-Methoxy-2-methyl-4-(2,2,2-trifluoroethoxy)pyridine 1-Oxide


Substitution Pattern Directs Synthesis to Methoxy-Containing PPIs vs. Methyl-Containing Lansoprazole

The compound's 3-methoxy group provides a direct synthetic route to target molecules that retain this functionality, such as the methoxy-substituted thienoimidazole PPIs. In contrast, the widely used 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide (CAS 103577-58-8) leads to the methyl-substituted lansoprazole series. US Patent US4738975 explicitly claims anti-ulcer compositions where the pyridine ring bears a 3-methoxy group (among other options) and a 4-(2,2,2-trifluoroethoxy) group, structurally differentiating the intended final compounds from simple lansoprazole analogs [1]. This creates a non-interchangeable synthetic branch point.

Medicinal Chemistry Proton Pump Inhibitors Structure-Activity Relationship

LogP Modulation: Methoxy Substitution Reduces Lipophilicity Compared to Methyl Analogs

The computed octanol-water partition coefficient (LogP) for 3-methoxy-2-methyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide is reported as 1.3 [1]. While a direct, experimentally measured LogP for the 2,3-dimethyl analog is not available in the same database, the replacement of a methoxy group with a methyl group is a well-established structural change that increases LogP by approximately 0.5–1.0 units (class-level inference). This lower lipophilicity for the target compound can influence its solubility and chromatographic behavior during synthesis and purification.

Physicochemical Properties Lipophilicity Drug Design

Downstream Derivatization: Selective Conversion to a Chloromethyl Intermediate for Thioether Formation

The target N-oxide can be directly converted to 2-chloromethyl-3-methoxy-4-(2,2,2-trifluoroethoxy)pyridine (CAS 732215-45-1), a key electrophile for coupling with 2-mercapto-1H-benzimidazole or thienoimidazole derivatives [1]. This reactivity is analogous to the well-established conversion of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide to 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (CAS 128430-66-0), a critical step in lansoprazole synthesis [2]. The presence of the methoxy group is maintained throughout the sequence, enabling the synthesis of a distinct set of PPI candidates.

Synthetic Methodology Chloromethylation PPI Synthesis

Patent-Established Utility: Specific Claim for Anti-Ulcer Agents Bearing the 3-Methoxy-4-trifluoroethoxy Motif

US Patent 4,738,975 explicitly claims a series of pyridine derivatives with anti-ulcer activity, where the pyridine ring is defined by a 3-methoxy group and a 4-(2,2,2-trifluoroethoxy) substituent [1]. Specific compounds, such as 2-[[3-methoxy-4-(2,2,2-trifluoroethoxy)pyrid-2-yl]methylthio]-5-fluoromethylbenzimidazole, are listed as distinct examples. This patent protection establishes a clear commercial and scientific rationale for synthesizing compounds from the 3-methoxy intermediate rather than from a generic, unsubstituted or differently substituted pyridine.

Intellectual Property Anti-Ulcer Agents Pharmaceutical Patents

Molecular Topology: A Reduced Rotatable Bond Count Offers a More Rigid Synthetic Handle

The compound features a computed rotatable bond count of 3, compared to an estimated 4 for the 2-chloromethyl-3-methoxy analog and 3 for the 2,3-dimethyl progenitor [1]. While subtle, a lower rotatable bond count in the N-oxide stage may contribute to higher crystallinity and easier purification by recrystallization prior to subsequent functionalization steps.

Molecular Design Conformational Analysis Synthetic Intermediates

Synthetic Entry Point: Compatibility with a Validated N-Oxide Rearrangement for Hydroxymethyl Introduction

The N-oxide functionality enables a Boekelheide-type rearrangement to generate the corresponding 2-hydroxymethyl derivative, [3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methanol (CAS 122307-63-5) [1]. This is a high-yielding, selective transformation that is a cornerstone of PPI intermediate synthesis. The reaction is well-precedented for 2-methylpyridine N-oxides, but the presence of the 3-methoxy group can influence the reaction rate due to its electron-donating effect, potentially offering a different kinetic profile compared to 3-methyl or 3-hydrogen analogs.

N-Oxide Chemistry Boekelheide Rearrangement Late-Stage Functionalization

Optimal Deployment Scenarios for 3-Methoxy-2-methyl-4-(2,2,2-trifluoroethoxy)pyridine 1-Oxide


Synthesis of Methoxy-Substituted Proton Pump Inhibitors (PPIs)

Use as the direct starting material for the preparation of 2-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfinyl]-1H-thieno[3,4-d]imidazole and related anti-ulcer candidates, as supported by patent examples in US4738975 [1]. This scenario avoids a linear synthesis that would require late-stage introduction of the 3-methoxy group.

Process Chemistry for Generic PPI Development

Employ the N-oxide in the Boekelheide rearrangement to efficiently produce [3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methanol (CAS 122307-63-5), a key alcohol intermediate. This leverages the documented downstream transformation pathway [1] and the compound's computed LogP of 1.3 for purification optimization [2].

Structure-Activity Relationship (SAR) Studies on Gastric H+/K+-ATPase Inhibitors

Procure the compound as a versatile building block to generate a library of analogs where the 2-methyl group is functionalized via the chloromethyl intermediate. This enables systematic exploration of the thioether/sulfinyl linker in PPI pharmacophores, directly building on the patent-established utility [1].

Comparative Physicochemical Profiling of PPI Intermediates

Utilize the target compound as a methoxy-bearing reference standard in studies comparing the solubility, lipophilicity (LogP 1.3), and crystallinity of N-oxide intermediates against their 3-methyl counterparts. This data supports solvent selection and crystallization development in scaled-up syntheses [2].

Quote Request

Request a Quote for PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.